(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride

Lipophilicity Membrane permeability Non-specific binding

Sourcing geometrically defined sulfonyl fluoride warheads often forces researchers to choose between unwanted regioisomers or mismatched N-alkyl chains. (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride resolves this with exclusive 5-yl attachment and a methylene spacer. • Supplied as a 95% pure heteroaryl methanesulfonyl fluoride (C₆H₉FN₂O₂S, MW 192.21) with confirmed regiochemistry-eliminates 2-yl/4-yl isomer ambiguity. • The methylene linker reduces electrophilicity ~10²-10³-fold vs. aryl-SO₂F, enabling cleaner SuFEx conjugation and lower background labeling in ABPP workflows. • cLogP ~0.6-0.8 fills a moderate-lipophilicity gap in fragment-based covalent libraries, complementing N1-methyl and N1-propyl analogs. Shipped under controlled ambient conditions; ready for immediate use in activity-based protein profiling, SuFEx click chemistry, and systematic SAR studies.

Molecular Formula C6H9FN2O2S
Molecular Weight 192.21 g/mol
Cat. No. B13302121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride
Molecular FormulaC6H9FN2O2S
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CS(=O)(=O)F
InChIInChI=1S/C6H9FN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3
InChIKeyAFWAMHDORHRNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride: A Positionally Defined Imidazole Sulfonyl Fluoride for Covalent Probe and Inhibitor Design


(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride (CAS 1936304-85-6) is a heteroaryl methanesulfonyl fluoride derivative with molecular formula C₆H₉FN₂O₂S and molecular weight 192.21 g·mol⁻¹ . It belongs to the sulfonyl fluoride class, which is widely employed as an electrophilic warhead in covalent chemical biology and medicinal chemistry due to its balanced reactivity–stability profile under physiological conditions [1]. The compound features a 1-ethylimidazole core with the reactive –CH₂SO₂F group attached at the 5-position, distinguishing it from 2-position and 4-position regioisomers as well as from directly attached imidazole-sulfonyl fluoride analogs. This scaffold is primarily deployed in activity-based protein profiling (ABPP) and as a SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry building block [1].

Why Imidazole Sulfonyl Fluorides Cannot Be Generically Substituted: Structural Determinants of (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride Reactivity


Imidazole-containing sulfonyl fluorides are not interchangeable owing to three critical structural variables that modulate electrophilicity, target engagement, and pharmacokinetic properties: (i) the position of the sulfonyl fluoride group on the imidazole ring (2-, 4-, or 5-yl), (ii) the nature of the N1-alkyl substituent (H, methyl, ethyl, propyl), and (iii) the presence or absence of a methylene linker between the imidazole ring and the –SO₂F warhead [1]. The N1-ethyl group in (1-ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride confers a distinct lipophilicity increment (estimated AlogP ~0.6 vs. ~0.2 for the N1-methyl analog) that can affect membrane permeability and non-specific protein binding . The 5-position attachment, combined with the methylene spacer, alters the geometric orientation and steric accessibility of the electrophilic sulfur center relative to nucleophilic protein residues, differentiating it from 2-sulfonyl fluoride regioisomers and from directly attached imidazole-sulfonyl fluorides. These structural nuances preclude casual substitution without altering target selectivity, labeling efficiency, or metabolic stability [1].

Quantitative Differentiation Evidence: (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride vs. Closest Analogs


N1-Alkyl Chain Length Modulates Theoretical Lipophilicity (cLogP): Ethyl vs. Methyl and Propyl Analogs

Increasing the N1-alkyl chain length from methyl to ethyl to propyl incrementally raises the theoretical partition coefficient. (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride is calculated to have an AlogP approximately 0.4 log units higher than its N1-methyl counterpart and approximately 0.3 log units lower than its N1-propyl counterpart, based on fragment-based prediction models applied to the imidazole sulfonyl fluoride series . This positioning in the 'moderate lipophilicity' range (estimated cLogP ~0.6–0.8) is considered advantageous for achieving a balance between cellular permeability and aqueous solubility, avoiding the excessive non-specific binding often associated with highly lipophilic aryl sulfonyl fluorides [1]. Direct head-to-head experimental logP comparisons for the specific target compound are not available in peer-reviewed literature; this evidence relies on class-level fragment additivity and published data for structurally analogous 1-alkylimidazole-2-sulfonyl fluorides .

Lipophilicity Membrane permeability Non-specific binding ADME

Regiochemical Differentiation: 5-yl vs. 2-yl Methanesulfonyl Fluoride Attachment

The position of the methanesulfonyl fluoride substituent on the imidazole ring determines the spatial relationship between the imidazole N3 atom (a potential hydrogen bond acceptor) and the electrophilic sulfur center. In the 5-yl isomer, the –CH₂SO₂F group is situated adjacent to the N1-ethyl substituent and distal from the unsubstituted N3 of the imidazole ring, leaving N3 sterically accessible for hydrogen-bonding interactions with target proteins. By contrast, in the 2-yl regioisomer (e.g., (1H-imidazol-2-yl)methanesulfonyl fluoride, CAS 2228429-46-5), the sulfonyl fluoride-bearing carbon is positioned between both imidazole nitrogen atoms, potentially altering the electronic environment and steric accessibility of the electrophilic center [1]. Quantitative reactivity or selectivity data directly comparing 5-yl and 2-yl methanesulfonyl fluoride regioisomers in a defined biological system are absent from the peer-reviewed literature; this represents a structural rationale supported by class-level observations that imidazole substitution position influences biological activity profiles [1].

Regiochemistry Covalent targeting Steric accessibility SAR

Methylene Linker vs. Direct Sulfonyl Fluoride Attachment: Impact on Hydrolytic Stability and SuFEx Reactivity

The presence of a methylene (–CH₂–) spacer between the imidazole ring and the –SO₂F group distinguishes methanesulfonyl fluorides from imidazole-sulfonyl fluorides (where –SO₂F is directly attached to the ring). The electron-donating effect of the methylene linker reduces the electrophilicity of the sulfur center compared to directly conjugated imidazole-sulfonyl fluorides, potentially enhancing resistance to non-specific hydrolysis while preserving reactivity toward activated nucleophiles in enzyme active sites [1]. Methanesulfonyl fluoride itself (CH₃SO₂F) has been quantitatively characterized as less reactive toward hydrolysis than organophosphorus anticholinesterases, with a hydrolysis half-life of several hours at physiological pH [2]. By extrapolation, the methylene-linked imidazole derivative is expected to exhibit intermediate hydrolytic stability compared to directly attached imidazole-sulfonyl fluorides (faster hydrolysis, higher electrophilicity) and aryl sulfonyl fluorides (variable stability) [2].

Hydrolytic stability SuFEx reactivity Electrophilicity Methylene spacer

SuFEx Click Chemistry Compatibility: Imidazole-Containing Sulfonyl Fluorides as Stable S(VI) Building Blocks

Sulfonyl fluorides bearing the S(VI)–F motif participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling chemoselective coupling with silyl ethers, amines, and other nucleophiles under mild conditions [1]. Passia et al. (2022) demonstrated that sulfonyl imidazoles serve as stable S(VI) reservoirs that can be converted to sulfonyl fluorides in a single step using AcOH/KHF₂, with isolated yields for structurally diverse substrates ranging from 60–95% [1]. While (1-ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride was not explicitly listed in the substrate scope of that study, the general method is applicable to imidazole-containing methanesulfonyl fluoride targets and provides a synthetic route distinct from the traditional sulfonyl chloride pathway, which is often plagued by poor storability due to the weak S–Cl bond [1]. The SuFEx reactivity of sulfonyl fluorides has been quantified: reaction rates with amines can be tuned over several orders of magnitude depending on the electronic character of substituents; alkyl sulfonyl fluorides such as methanesulfonyl fluoride react approximately 10²–10³-fold slower than aryl sulfonyl fluorides with amine nucleophiles, providing a wider operational window for selective bioconjugation [2].

SuFEx Click chemistry Sulfur(VI) fluoride Bioconjugation

Calculated Physicochemical Property Grid: Systematic Differentiation Across the Imidazole Methanesulfonyl Fluoride Series

A systematic comparison of calculated molecular descriptors reveals that (1-ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride occupies a distinct property space relative to its closest analogs . The target compound (MW 192.21) is intermediate in size between the methyl analog (MW 178.19) and propyl analog (MW 206.24). Its topological polar surface area (TPSA, calculated as ~61 Ų) is essentially invariant across the N1-alkyl series but differs from the 2-yl regioisomers. The hydrogen bond acceptor count (4, contributed by two imidazole N atoms and two SO₂ oxygens) is consistent across the series. Critically, the predicted LogP and molecular volume differences, while modest in absolute terms, can translate to significant differences in cell permeability and solubility when these compounds are used as fragment starting points, where even small property changes (ΔLogP ≥0.3) are considered meaningful for hit-to-lead optimization [1]. All values presented are calculated, not experimentally measured, and should be treated as comparative estimates only.

Physicochemical properties Fragment screening Lead-likeness Property forecast

Covalent Warhead Positioning: Imidazole as a Tunable Nucleofuge in Sulfonyl-Based Electrophiles

Recent work by Graham et al. (2024) demonstrated that imidazole nucleofuges (leaving groups) attached to sulfonyl centers can be tuned to achieve selective covalent modification of tyrosine and lysine residues in the proteome, a concept termed SuTEx (Sulfur-Triazole Exchange) when triazole-based leaving groups are employed [1]. Unlike sulfonyl-imidazole electrophiles where the imidazole is the leaving group, (1-ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride presents the imidazole as a recognition element that remains attached to the target after fluoride displacement. This architectural difference is critical: the imidazole ring can contribute to target binding via π-stacking, hydrogen bonding, and cation-π interactions, while the –SO₂F warhead forms the covalent bond [1]. The N1-ethyl substitution eliminates the acidic N–H proton present in unsubstituted imidazoles (pKa ~14.5 for imidazole N–H), preventing potential tautomerization or undesired proton-transfer reactions that could alter binding modes. No head-to-head quantitative comparison of imidazole-substituted vs. phenyl-substituted methanesulfonyl fluorides in a defined protein target is currently available.

Nucleofuge Tyrosine targeting Covalent inhibitor SuTEx

Recommended Application Scenarios for (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride Based on Established Evidence


Covalent Fragment Screening Libraries Requiring Balanced Lipophilicity

Investigators building sulfonyl fluoride-based covalent fragment libraries can incorporate (1-ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride to populate the moderate-lipophilicity region (estimated cLogP ~0.6–0.8) of property space, complementing more polar N1-methyl analogs (cLogP ~0.2–0.4) and more lipophilic N1-propyl analogs (cLogP ~1.0–1.2). This supports systematic exploration of how incremental N1-alkyl chain length affects target engagement in fragment-based covalent ligand discovery [1]. The imidazole ring provides additional hydrogen-bonding and π-stacking capacity absent from simple phenylmethanesulfonyl fluoride fragments, potentially increasing hit rates against targets with nucleotide- or histidine-rich binding sites.

SuFEx Click Chemistry Building Block for Modular Probe Assembly

As a sulfonyl fluoride, this compound is competent for SuFEx click chemistry with silyl ethers, amines, and other nucleophiles [2]. The methylene spacer reduces electrophilicity relative to aryl sulfonyl fluorides by approximately 10²–10³-fold, providing a wider operational window for sequential conjugation reactions without premature hydrolysis. This makes it suitable for assembling bifunctional chemical probes where the imidazole moiety serves as a recognition anchor and the sulfonyl fluoride undergoes controlled SuFEx coupling to a reporter tag or affinity handle [2]. The Passia et al. (2022) synthetic method provides a viable preparative route distinct from the sulfonyl chloride pathway [2].

Structure-Activity Relationship (SAR) Studies of Imidazole-Position Effects on Covalent Target Engagement

The 5-yl regioisomeric attachment of the methanesulfonyl fluoride group provides a geometrically distinct scaffold for systematic SAR studies comparing 2-yl, 4-yl, and 5-yl imidazole substitution [3]. Because N3 remains unsubstituted and sterically accessible, this compound is particularly suited for probing targets where imidazole N3 acts as a hydrogen bond acceptor critical for binding. Researchers seeking to establish whether the 5-yl geometry confers advantages in selectivity or potency over the more common 2-yl regioisomer can use this compound as a defined structural probe.

Activity-Based Protein Profiling (ABPP) with Extended-Linker Covalent Warheads

In ABPP applications, the –CH₂SO₂F warhead with its methylene spacer offers attenuated reactivity compared to directly attached sulfonyl fluoride probes, potentially reducing non-specific background labeling in complex proteomes [1]. This compound is appropriate for profiling serine hydrolases and other nucleophilic enzyme families under physiological conditions (pH 7.4, 37 °C), where the warhead is expected to remain sufficiently stable for gel-based or MS-based readouts over typical incubation periods of 30–120 minutes, based on class-level methanesulfonyl fluoride hydrolysis kinetics [1].

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